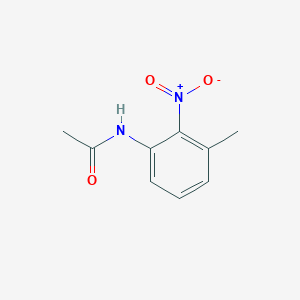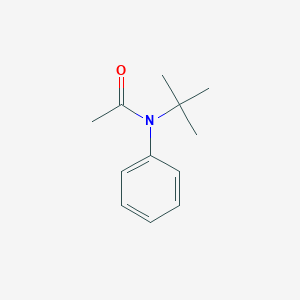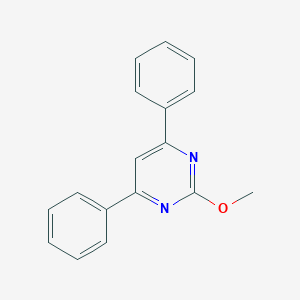
1-(2-phenylethyl)-1H-1,2,4-triazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-phenylethyl)-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazoles. It is a small molecule that has shown significant potential in scientific research applications due to its unique properties. This compound has been synthesized using various methods, and its mechanism of action has been studied in detail. In
Wirkmechanismus
The mechanism of action of 1-(2-phenylethyl)-1H-1,2,4-triazol-3-amine is not fully understood. However, it has been hypothesized that this compound may act by inhibiting certain enzymes or signaling pathways involved in cancer cell growth, inflammation, or neurodegeneration.
Biochemical and Physiological Effects:
1-(2-phenylethyl)-1H-1,2,4-triazol-3-amine has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and protect neurons from damage. Additionally, this compound has been found to have low toxicity, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(2-phenylethyl)-1H-1,2,4-triazol-3-amine in lab experiments is its low toxicity. This makes it a safer alternative to other compounds that may be more toxic. Additionally, this compound has been found to have a wide range of potential applications, making it a versatile tool for scientific research.
However, one of the limitations of using 1-(2-phenylethyl)-1H-1,2,4-triazol-3-amine in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to optimize its use in various applications. Additionally, more research is needed to determine its efficacy and safety in human trials.
Zukünftige Richtungen
There are several future directions for research on 1-(2-phenylethyl)-1H-1,2,4-triazol-3-amine. One potential direction is to further investigate its potential as an anti-cancer agent. This could involve studying its efficacy in various cancer types and exploring its mechanism of action in more detail.
Another potential direction is to investigate its potential as an anti-inflammatory agent. This could involve studying its efficacy in animal models of various inflammatory diseases and exploring its mechanism of action in more detail.
Additionally, more research is needed to determine its potential as a neuroprotective agent. This could involve studying its efficacy in animal models of neurodegenerative diseases and exploring its mechanism of action in more detail.
Conclusion:
1-(2-phenylethyl)-1H-1,2,4-triazol-3-amine is a promising compound that has shown significant potential in scientific research applications. Its low toxicity and wide range of potential applications make it a versatile tool for scientific research. However, more research is needed to fully understand its mechanism of action and optimize its use in various applications.
Synthesemethoden
1-(2-phenylethyl)-1H-1,2,4-triazol-3-amine can be synthesized using various methods. One of the most common methods involves the reaction of 2-phenylethylamine with hydrazine hydrate and sodium hydroxide in ethanol. The resulting product is then treated with chloroacetyl chloride to yield 1-(2-phenylethyl)-1H-1,2,4-triazol-3-amine.
Wissenschaftliche Forschungsanwendungen
1-(2-phenylethyl)-1H-1,2,4-triazol-3-amine has shown significant potential in scientific research applications. It has been studied for its potential as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells. This compound has also been studied for its potential as an anti-inflammatory agent, as it has been found to reduce inflammation in animal models. Additionally, 1-(2-phenylethyl)-1H-1,2,4-triazol-3-amine has been studied for its potential as a neuroprotective agent, as it has been found to protect neurons from damage in animal models of neurodegenerative diseases.
Eigenschaften
Produktname |
1-(2-phenylethyl)-1H-1,2,4-triazol-3-amine |
|---|---|
Molekularformel |
C10H12N4 |
Molekulargewicht |
188.23 g/mol |
IUPAC-Name |
1-(2-phenylethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C10H12N4/c11-10-12-8-14(13-10)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H2,11,13) |
InChI-Schlüssel |
BOUSFHMHFMNBFO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C=NC(=N2)N |
Kanonische SMILES |
C1=CC=C(C=C1)CCN2C=NC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(4-Iodophenyl)-2-oxoethyl]pyridinium](/img/structure/B261511.png)


![1-[2-(4-Chlorophenyl)-2-oxoethyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.1~3,7~]decane](/img/structure/B261515.png)

![1-Methyl-2-[(E)-4-(dimethylamino)styryl]pyridinium](/img/structure/B261520.png)




![2-methyl-3-[1-(3-pyridinyl)vinyl]-1H-indole](/img/structure/B261539.png)
![1-Methyl-2-[4-(diethylamino)styryl]pyridinium](/img/structure/B261540.png)

![3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol](/img/structure/B261542.png)